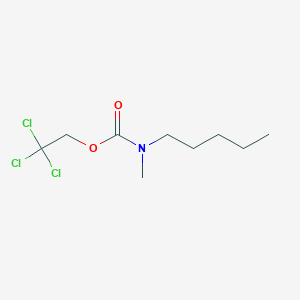
2,2,2-Trichloroethyl methyl(pentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl methyl(pentyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a trichloroethyl group, a methyl group, and a pentyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl methyl(pentyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with methyl(pentyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2,2,2-Trichloroethyl chloroformate+Methyl(pentyl)amine→2,2,2-Trichloroethyl methyl(pentyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl methyl(pentyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trichloroethanol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Methyl(pentyl)amine and trichloroethanol.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl methyl(pentyl)carbamate has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl methyl(pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- Methyl carbamate
- Pentyl carbamate
Uniqueness
2,2,2-Trichloroethyl methyl(pentyl)carbamate is unique due to the presence of both a trichloroethyl group and a pentyl group, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and biological studies that may not be achievable with other carbamate derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.
特性
CAS番号 |
87876-76-4 |
|---|---|
分子式 |
C9H16Cl3NO2 |
分子量 |
276.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-methyl-N-pentylcarbamate |
InChI |
InChI=1S/C9H16Cl3NO2/c1-3-4-5-6-13(2)8(14)15-7-9(10,11)12/h3-7H2,1-2H3 |
InChIキー |
YZFVKQYUQXPPLL-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(C)C(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
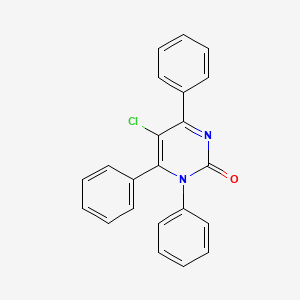
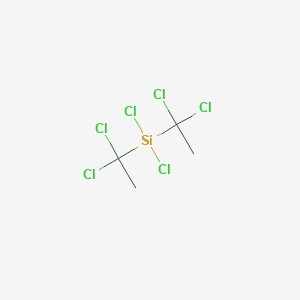
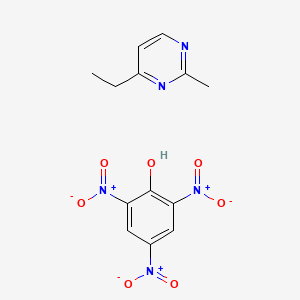
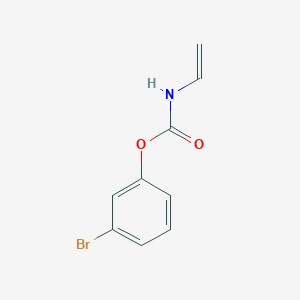
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)
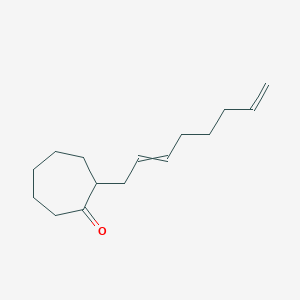
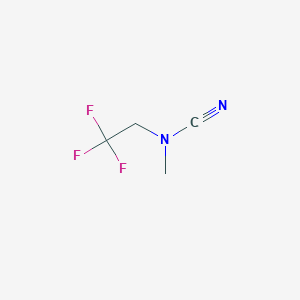
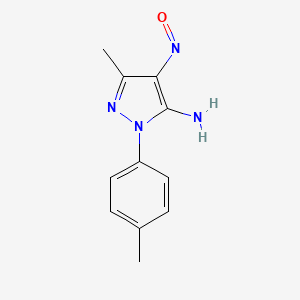
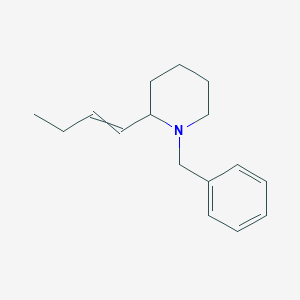
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
